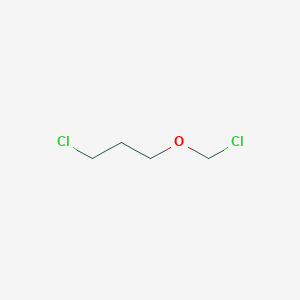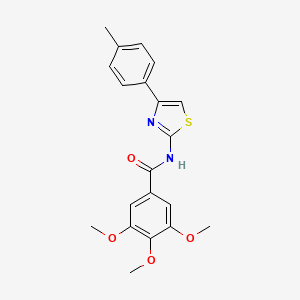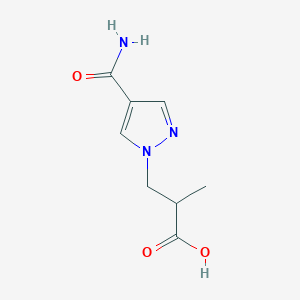
3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a derivative of pyrazolone and is synthesized through a series of chemical reactions. In
Mécanisme D'action
The mechanism of action of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is not fully understood. However, it is believed that 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid acts on the central nervous system by inhibiting the production of prostaglandins and leukotrienes, which are responsible for inflammation and pain. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Effets Biochimiques Et Physiologiques
3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have several biochemical and physiological effects. In animal studies, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to reduce inflammation and pain. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has also been shown to improve memory and learning in animal models of Alzheimer's disease. In addition, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have herbicidal and fungicidal properties, making it a potential candidate for use in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in lab experiments is its ability to reduce inflammation and pain. This makes 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid a valuable tool for studying the mechanisms of inflammation and pain. Another advantage of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is its potential use as a diagnostic tool for Alzheimer's disease. However, one limitation of using 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in lab experiments is its potential toxicity. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to be toxic in high doses, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid. One area of research could focus on the development of new synthetic methods for 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid. Another area of research could focus on the potential use of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in the treatment of Alzheimer's disease. Additionally, research could be conducted on the potential use of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in agriculture as a herbicide or fungicide. Finally, research could be conducted on the potential toxicity of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid and ways to mitigate its toxicity in lab experiments.
Conclusion
In conclusion, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is synthesized through a series of chemical reactions and has been extensively studied for its potential applications in medicinal chemistry, agriculture, and as a diagnostic tool for Alzheimer's disease. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have anti-inflammatory and analgesic effects, improve memory and learning, and have herbicidal and fungicidal properties. However, the potential toxicity of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in high doses could limit its use in certain experiments. There are several future directions for research on 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid, including the development of new synthetic methods, the potential use in the treatment of Alzheimer's disease, and the potential use in agriculture as a herbicide or fungicide.
Méthodes De Synthèse
The synthesis of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid involves a series of chemical reactions. The first step involves the reaction of 4-chloro-3-nitropyrazole with ethyl acetoacetate in the presence of sodium ethoxide to form 4-ethoxycarbonyl-3-nitropyrazole. This compound is then reacted with hydrazine hydrate to form 4-hydrazinocarbonyl-3-nitropyrazole. The final step involves the reaction of 4-hydrazinocarbonyl-3-nitropyrazole with methyl acrylate in the presence of sodium methoxide to form 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid.
Applications De Recherche Scientifique
3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have anti-inflammatory and analgesic effects. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In the field of agriculture, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have herbicidal and fungicidal properties.
Propriétés
IUPAC Name |
3-(4-carbamoylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(8(13)14)3-11-4-6(2-10-11)7(9)12/h2,4-5H,3H2,1H3,(H2,9,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHIQGOQZODQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)
![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2846428.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide](/img/structure/B2846432.png)
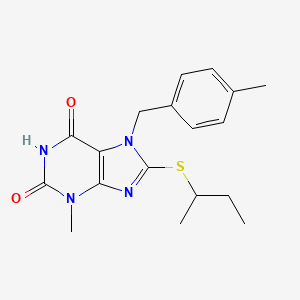
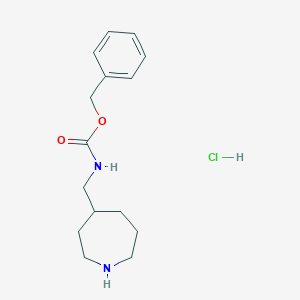
![4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2846438.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxypropyl)-2-furamide](/img/structure/B2846441.png)
![2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B2846442.png)
![3-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2846443.png)
![1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2846444.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide](/img/structure/B2846446.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2846447.png)
